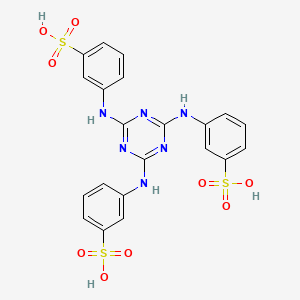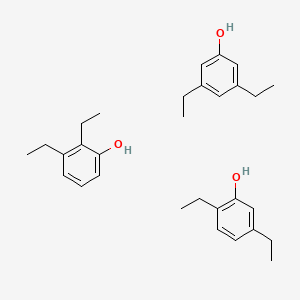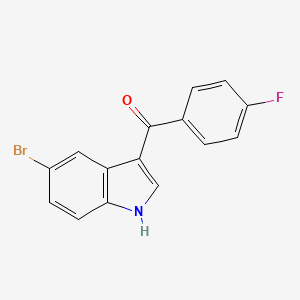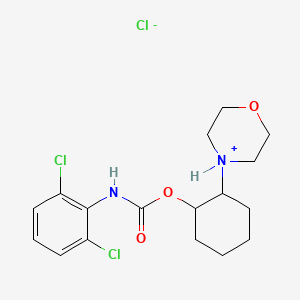
(4-Benzoyl-4-phenylbutyl)triethylammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Benzoyl-4-phenylbutyl)triethylammonium iodide is a quaternary ammonium compound with the molecular formula C23H32INO It is known for its unique structure, which includes a benzoyl group and a phenyl group attached to a butyl chain, along with a triethylammonium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzoyl-4-phenylbutyl)triethylammonium iodide typically involves the reaction of 4-benzoyl-4-phenylbutyl bromide with triethylamine in the presence of an iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The reaction can be represented as follows:
4-Benzoyl-4-phenylbutyl bromide+Triethylamine+Iodide source→(4-Benzoyl-4-phenylbutyl)triethylammonium iodide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Benzoyl-4-phenylbutyl)triethylammonium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The benzoyl and phenyl groups can undergo oxidation and reduction reactions under appropriate conditions.
Addition Reactions: The compound can also participate in addition reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as hydroxide ions, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted quaternary ammonium salts, while oxidation reactions can produce corresponding ketones or carboxylic acids.
Applications De Recherche Scientifique
(4-Benzoyl-4-phenylbutyl)triethylammonium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst in various chemical reactions.
Biology: The compound can be used in studies involving cell membrane interactions and as a potential antimicrobial agent.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a therapeutic agent.
Industry: It finds applications in the production of specialty chemicals and as an additive in various industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyltriethylammonium chloride
- Tetraethylammonium iodide
- Phenyltrimethylammonium bromide
Uniqueness
(4-Benzoyl-4-phenylbutyl)triethylammonium iodide is unique due to the presence of both benzoyl and phenyl groups attached to the butyl chain This structural feature imparts distinct chemical properties and reactivity compared to other quaternary ammonium compounds
Propriétés
| 38940-50-0 | |
Formule moléculaire |
C23H32INO |
Poids moléculaire |
465.4 g/mol |
Nom IUPAC |
triethyl-(5-oxo-4,5-diphenylpentyl)azanium;iodide |
InChI |
InChI=1S/C23H32NO.HI/c1-4-24(5-2,6-3)19-13-18-22(20-14-9-7-10-15-20)23(25)21-16-11-8-12-17-21;/h7-12,14-17,22H,4-6,13,18-19H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
AYFCBVIQWBWGRB-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC)CCCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13749889.png)








